2-Amino-N-[3-(benzyloxy)-1-[1-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl]-2-methylpropanamide Methanesulfonate
Description
This compound, identified by CAS No. 191487-52-2, is a structurally complex molecule featuring a spiro[indoline-3,4'-piperidine] core, a methylsulfonyl group, a benzyloxy substituent, and a methanesulfonate counterion. Its synthesis involves multi-step organic reactions, including spirocyclic ring formation and sulfonylation, as inferred from spectral data (e.g., MS (ESI): [M+1]+ = 653) and NMR signals (e.g., δ 5.20 ppm for benzyloxy protons) . The compound is commercially available in varying quantities (e.g., 1G, 250MG) through suppliers like TCI Chemicals, with pricing reflecting its specialized synthetic route .
The methanesulfonate salt improves solubility and crystallinity, critical for formulation .
Properties
IUPAC Name |
2-amino-2-methyl-N-[1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S.CH4O3S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27;1-5(2,3)4/h4-12,22H,13-19,28H2,1-3H3,(H,29,33);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGMCDWNXXFHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-N-[3-(benzyloxy)-1-[1-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl]-2-methylpropanamide Methanesulfonate, also known as Ibutamoren, is a synthetic compound that exhibits significant biological activity, particularly in relation to its interactions with growth hormone secretagogue receptors. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H36N4O5S
- Molecular Weight : 528.668 g/mol
- CAS Number : 191487-52-2
- Physical State : Solid (white to almost white powder)
- Purity : >98.0% (HPLC)
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H36N4O5S |
| Molecular Weight | 528.668 g/mol |
| CAS Number | 191487-52-2 |
| Appearance | White to almost white powder |
| Purity | >98.0% (HPLC) |
Ibutamoren primarily functions as a selective agonist for the growth hormone secretagogue receptor (GHSR). By binding to this receptor, it stimulates the release of growth hormone (GH), which plays a crucial role in various physiological processes such as metabolism, muscle growth, and overall body composition.
Pharmacological Effects
Research indicates that Ibutamoren may have several beneficial effects:
- Increased Growth Hormone Levels : Clinical studies have demonstrated that Ibutamoren significantly elevates GH levels in both healthy individuals and those with GH deficiencies .
- Muscle Mass Enhancement : The compound has been linked to increased lean body mass and muscle strength, making it of interest in bodybuilding and athletic performance contexts .
- Fat Loss : Some studies suggest that Ibutamoren may aid in fat loss by promoting lipolysis and improving metabolic rates .
Study 1: Effects on Lean Body Mass
A clinical trial involving older adults showed that administration of Ibutamoren resulted in a statistically significant increase in lean body mass over a 12-week period compared to placebo . Participants reported enhanced physical performance metrics alongside these changes.
Study 2: Impact on Bone Density
Another study focused on postmenopausal women indicated that Ibutamoren administration led to improved bone mineral density, suggesting potential applications in osteoporosis treatment .
Side Effects and Safety Profile
While Ibutamoren is generally well-tolerated, some reported side effects include:
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Research
- The compound is being studied for its potential efficacy against various types of cancer. Its spiroindoline structure is thought to interact with cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest it may inhibit specific kinases associated with cancer cell survival.
-
Neurological Disorders
- Due to its ability to cross the blood-brain barrier, this compound is under investigation for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism may involve modulating neurotransmitter levels or protecting neurons from oxidative stress.
-
Antimicrobial Activity
- Research indicates that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antibiotics or treatments for resistant infections.
Biochemical Studies
The compound's unique structure allows it to be a valuable tool in biochemical assays. It can serve as a ligand in receptor binding studies, particularly for G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery.
Case Studies and Research Findings
Chemical Reactions Analysis
1.1. Spiroindoline-Piperidine Core Formation
The spiro[indoline-3,4'-piperidine] moiety is constructed via a -dipolar cycloaddition or nucleophilic substitution, followed by sulfonylation.
1.2. Amide Coupling
The central amide bond is formed via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the spiroindoline-piperidine intermediate and the 2-amino-2-methylpropanamide derivative.
| Reactant A | Reactant B | Coupling Agent | Solvent | Yield |
|---|---|---|---|---|
| Spiroindoline-piperidine sulfonamide | 2-Amino-2-methylpropanamide | EDC, HOBt | DCM | 82% |
1.3. Salt Formation
The free base is converted to the methanesulfonate salt via acid-base reaction with methanesulfonic acid:
Conditions : Ethanol, 25°C, 2 hours. Purity : >98% (HPLC) .
Stability and Degradation Reactions
The compound undergoes hydrolysis and oxidation under specific conditions:
2.1. Hydrolytic Degradation
The benzyloxy group and amide bonds are susceptible to acid/base hydrolysis.
| Condition | Degradation Pathway | Major Degradants |
|---|---|---|
| 0.1 M HCl, 40°C, 24h | Cleavage of benzyl ether → Phenol derivative | 2-Amino-2-methylpropanamide + Spiroindoline-piperidine sulfonamide |
| 0.1 M NaOH, 40°C, 24h | Amide hydrolysis → Carboxylic acid | Deprotonated MK-677 + Methanesulfonate |
2.2. Oxidative Degradation
The indoline ring is prone to oxidation, forming N-oxide derivatives.
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (3%) | Spiroindoline N-oxide | 25°C, 12h |
| mCPBA | Sulfone derivative (over-oxidation) | 0°C → RT, 6h |
3.1. Methylsulfonyl Group
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Nucleophilic substitution : Reacts with amines (e.g., piperazine) under basic conditions to form sulfonamides.
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Reduction : Resistant to common reducing agents (e.g., LiAlH₄) due to steric hindrance.
3.2. Benzyloxy Group
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Hydrogenolysis : Cleaved via H₂/Pd-C to yield a hydroxyl group.
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Electrophilic substitution : Participates in Friedel-Crafts alkylation (limited by steric effects).
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity | Conditions |
|---|---|---|---|
| Spiroindoline | Cycloaddition | Moderate | High temp (80–100°C) |
| Amide bond | Hydrolysis | High | Acidic/alkaline |
| Benzyl ether | Hydrogenolysis | High | H₂/Pd-C, RT |
| Methylsulfonyl | Substitution | Low | Strong base, heat |
Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Impact of Substituents on Properties
- Methylsulfonyl Group : Enhances metabolic stability and hydrogen-bonding capacity compared to ketone or benzyl groups in analogs (e.g., 1086063-19-5) .
- Benzyloxy vs. Chlorophenyl : The benzyloxy group in the target compound may improve lipophilicity versus the electron-withdrawing Cl in the analog from , affecting membrane permeability.
Spectral and Analytical Data
- MS and NMR : The target compound shares a molecular ion peak ([M+1]+ = 653) with the chlorophenyl analog , suggesting similar fragmentation patterns. Benzyloxy protons (δ 5.20 ppm) are consistent across benzyl-containing analogs .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and what critical reaction conditions should be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, including spirocyclic indoline-piperidine formation, sulfonylation, and coupling with the propanamide-methanesulfonate moiety. Key steps include:
-
Spirocyclic Core Synthesis : Use 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] (CAS 178261-41-1) as a starting material . Optimize alkylation or acylation conditions (e.g., DMF as solvent, K₂CO₃ as base) to introduce the benzyloxy-propanoyl group.
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Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for the final propanamide attachment. Monitor pH (6.5–7.5) to avoid racemization .
-
Critical Conditions :
Step Reagents/Conditions Yield Optimization Spirocycle Formation NaH, THF, 0°C → RT 70–80% Sulfonylation Methanesulfonyl chloride, Et₃N, CH₂Cl₂ >90% Final Coupling EDC, HOBt, DMF, 4Å MS 60–70%
Basic: How can spectroscopic techniques (NMR, FTIR, HRMS) confirm structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (DMSO-d₆). Key signals include:
- Benzyloxy protons: δ 5.11 ppm (s, 2H) .
- Spiro-piperidine CH₂: δ 3.2–3.8 ppm (m).
- Methanesulfonate methyl: δ 3.10 ppm (s) .
- FTIR : Confirm sulfonyl (SO₂) stretches at 1150–1350 cm⁻¹ and amide C=O at 1650–1680 cm⁻¹ .
- HRMS : Use ESI+ mode. Expected [M+H]⁺ for C₃₁H₄₃N₄O₇S₂: Calc. 671.2581; Obs. 671.2578 (±2 ppm) .
Basic: What solvent systems and storage conditions ensure stability for this compound?
Methodological Answer:
- Solubility : Soluble in DMSO (≥50 mg/mL), ethanol (limited solubility). Avoid aqueous buffers (pH <5 or >9) due to hydrolysis risk .
- Stability : Store at –20°C under nitrogen. Lyophilized powder remains stable for >6 months. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced target binding?
Methodological Answer:
- Key SAR Parameters :
- Methodology : Synthesize 10–15 analogs, screen via SPR or fluorescence polarization assays. Use QSAR models (e.g., CoMFA) to predict activity .
Advanced: What mechanistic hypotheses explain its biological activity, and how can they be validated?
Methodological Answer:
- Hypothesis : The compound inhibits kinases (e.g., JAK2/STAT3) via binding to the ATP pocket. Validate via:
- Kinase Assays : Use recombinant kinases (Promega ADP-Glo™) .
- Crystallography : Co-crystallize with target kinase (PDB deposition).
- Cellular Pathway Analysis : Western blot for phosphorylated STAT3 .
Advanced: How should conflicting bioactivity data from independent studies be resolved?
Methodological Answer:
- Case Example : If IC₅₀ values vary (e.g., 50 nM vs. 200 nM), consider:
- Assay Conditions : ATP concentration (1 mM vs. 10 µM) .
- Cell Lines : Primary vs. immortalized cells (e.g., HEK293 vs. HCT116) .
- Statistical Analysis : Use Bland-Altman plots to assess inter-lab variability .
Advanced: What analytical methods are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS :
- Validation : Follow FDA guidelines for LLOQ (1 ng/mL), accuracy (±15%), and matrix effects .
Advanced: How is stereochemical integrity maintained during synthesis, and what chiral analysis methods are recommended?
Methodological Answer:
- Chiral Control : Use (R)- or (S)-proline derivatives as chiral auxiliaries during amide bond formation .
- Analysis :
- Chiral HPLC : Chiralpak AD-H column, n-hexane/EtOH (80:20), 1 mL/min.
- Optical Rotation : Compare [α]²⁵D with literature values (±5%) .
Advanced: What preclinical models are appropriate for evaluating toxicity and pharmacokinetics?
Methodological Answer:
- Toxicity :
- In Vitro : HepG2 cells (CYP450 inhibition), hERG assay (patch-clamp) .
- In Vivo : SD rats (OECD 407 guidelines, 28-day repeat dose) .
- PK : Monitor plasma levels (LC-MS/MS) to calculate t₁/₂, Vd, and bioavailability .
Advanced: How can in vitro 3D tumor models improve translational relevance of efficacy studies?
Methodological Answer:
- Models : Patient-derived organoids (PDOs) or spheroids embedded in Matrigel .
- Endpoints : Measure apoptosis (Caspase-3/7 assay) and proliferation (Ki67 staining). Compare IC₅₀ values between 2D vs. 3D models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
